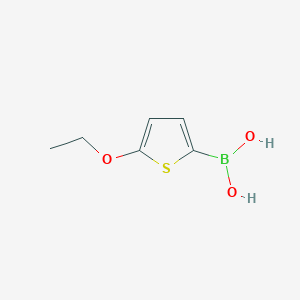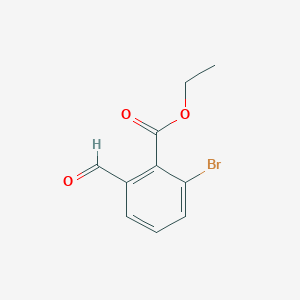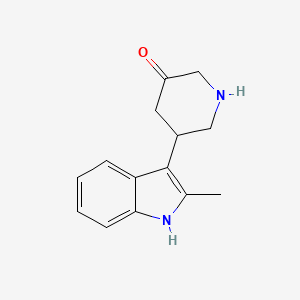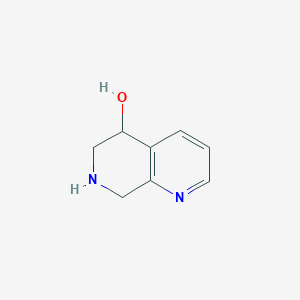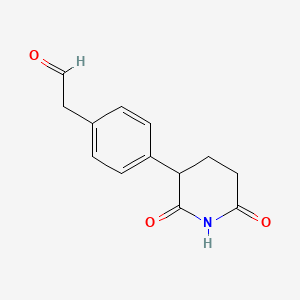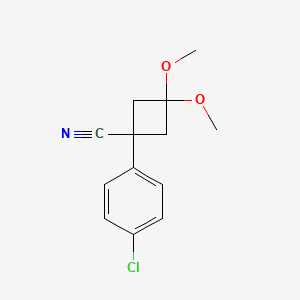![molecular formula C15H16FN3O5 B13930108 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione](/img/structure/B13930108.png)
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound that belongs to the class of nucleosides and nucleotides. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine base. It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves multiple steps. One common synthetic route includes the following steps :
Hydrogenation: The starting material is subjected to hydrogenation using hydrogen gas (H₂) and triethylamine (Et₃N) in the presence of 10% palladium on carbon (Pd/C) catalyst in methanol and water for 18 hours at 2068.6 Torr.
Pyridine Reaction: The intermediate product is then reacted with pyridine for 18 hours at ambient temperature.
Cooling and Reaction: The reaction mixture is cooled to 0°C and reacted with pyridine for 16 hours.
Heating with NaOH: The product is heated with 1 N aqueous sodium hydroxide (NaOH) in ethanol for 4 hours.
Reaction with t-BuOK: The final step involves reacting the product with potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) for 1 hour at ambient temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated oxolane ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties and its role in DNA/RNA synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral treatments.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione involves its incorporation into DNA or RNA, where it can interfere with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Fialuridine (FIAU): A nucleoside analog with similar antiviral properties.
Fluoroiodoarauridine: Another nucleoside analog used in antiviral research.
5-Iodo-2’-Fluoroarauracil: A compound with a similar structure and antiviral activity.
Uniqueness
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione is unique due to its specific fluorinated oxolane ring and pyrimidine base, which confer distinct chemical and biological properties. Its ability to inhibit viral polymerases makes it a valuable compound in antiviral research.
Properties
Molecular Formula |
C15H16FN3O5 |
|---|---|
Molecular Weight |
337.30 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16FN3O5/c16-12-13(22)10(8-20)24-14(12)18-6-3-11(21)19(15(18)23)7-9-1-4-17-5-2-9/h1-6,10,12-14,20,22H,7-8H2/t10-,12+,13-,14-/m1/s1 |
InChI Key |
LIVKCUGFIAWZIO-YXCITZCRSA-N |
Isomeric SMILES |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F |
Canonical SMILES |
C1=CN=CC=C1CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


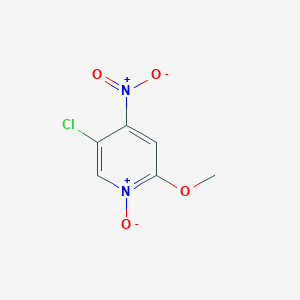
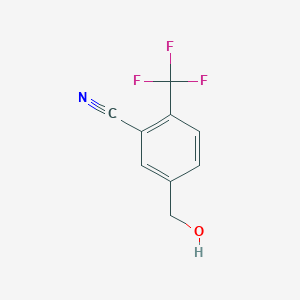
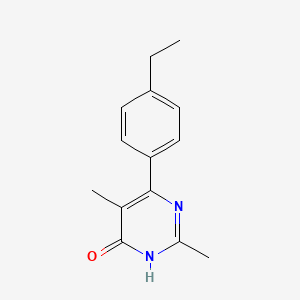
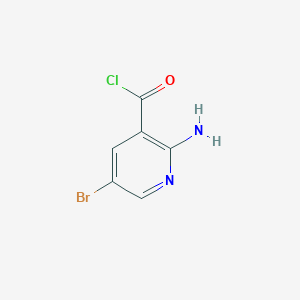
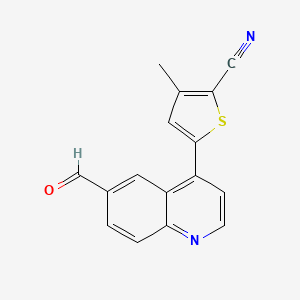
![6-(2-Chlorophenyl)-8-methyl-2-(methylsulfonyl)pyrido[2,3-d]pyrimidin-7(8h)-one](/img/structure/B13930055.png)
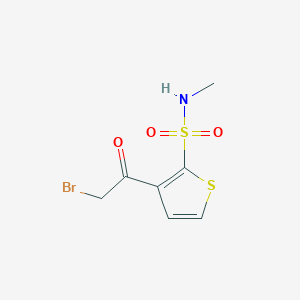
![4-Hydroxy-7-methoxy-8-methyl-2-[1-(2-morpholin-4-yl-ethyl)-pyrazol-4-yl]-quinoline](/img/structure/B13930069.png)
